N-benzyl-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-BENZYL-N-[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE is a complex organic compound featuring a pyrazole and pyrimidine moiety, both of which are significant in medicinal chemistry due to their biological activities. The presence of a trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable candidate for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-6-(trifluoromethyl)pyrimidine and 1-ethyl-3-methyl-1H-pyrazole.
Step 1 Nucleophilic Substitution: The 4-chloro-6-(trifluoromethyl)pyrimidine undergoes nucleophilic substitution with 1-ethyl-3-methyl-1H-pyrazole in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).
Step 2 Benzylation: The intermediate product is then reacted with benzylamine under basic conditions to form the final compound. This step typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H₂) for the hydrogenation process.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed on the pyrimidine ring using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The benzyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: KMnO₄, CrO₃
Reducing Agents: LiAlH₄, sodium borohydride (NaBH₄)
Catalysts: Pd/C for hydrogenation, various bases for nucleophilic substitution
Major Products
Oxidation: Formation of pyrazole N-oxides
Reduction: Formation of dihydropyrimidine derivatives
Substitution: Formation of various N-substituted derivatives
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
Biologically, the compound has potential as an enzyme inhibitor due to its ability to interact with various biological targets. It can be used in the study of enzyme kinetics and inhibition.
Medicine
In medicine, the compound is being investigated for its potential as a therapeutic agent. Its trifluoromethyl group enhances its pharmacokinetic properties, making it a candidate for drug development in areas such as oncology and infectious diseases.
Industry
Industrially, the compound can be used in the development of agrochemicals and materials science due to its stability and reactivity.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity. The pyrazole and pyrimidine rings are known to interact with active sites of enzymes, inhibiting their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-BENZYL-N-[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]AMINE: Lacks the trifluoromethyl group, resulting in different pharmacokinetic properties.
N-BENZYL-N-[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6-METHYL-2-PYRIMIDINYL]AMINE: Substitution of the trifluoromethyl group with a methyl group, affecting its lipophilicity and metabolic stability.
Uniqueness
The presence of the trifluoromethyl group in N-BENZYL-N-[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE makes it unique compared to its analogs. This group significantly enhances its pharmacokinetic properties, making it more suitable for drug development.
This compound’s unique structure and properties make it a valuable candidate for various scientific and industrial applications, highlighting its potential in advancing research and development in multiple fields.
Properties
Molecular Formula |
C18H18F3N5 |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-benzyl-4-(1-ethyl-3-methylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C18H18F3N5/c1-3-26-11-14(12(2)25-26)15-9-16(18(19,20)21)24-17(23-15)22-10-13-7-5-4-6-8-13/h4-9,11H,3,10H2,1-2H3,(H,22,23,24) |
InChI Key |
WUWNWJWSQZPCET-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)C2=CC(=NC(=N2)NCC3=CC=CC=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.